Renierone

Description

Structure

2D Structure

3D Structure

Properties

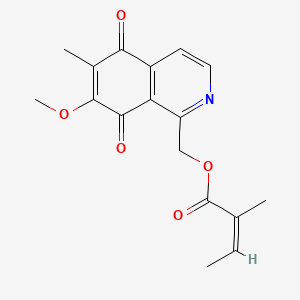

Molecular Formula |

C17H17NO5 |

|---|---|

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C17H17NO5/c1-5-9(2)17(21)23-8-12-13-11(6-7-18-12)14(19)10(3)16(22-4)15(13)20/h5-7H,8H2,1-4H3/b9-5- |

InChI Key |

JGSPEFLRDJUZIE-UITAMQMPSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |

Canonical SMILES |

CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Anticancer Potential of Renierone: A Technical Guide to its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine sponge Xestospongia sp. is a prolific source of structurally unique and biologically active secondary metabolites. Among these, the tetrahydroisoquinoline alkaloid renierone and its analogues, such as Renieramycin M and Renieramycin T, have emerged as potent anticancer agents. This technical guide provides a comprehensive overview of the anticancer activity of this compound and its derivatives, focusing on their mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Renieramycin M | H460 | Non-Small Cell Lung Cancer | 40 | [1] |

| Renieramycin T | H460 | Non-Small Cell Lung Cancer | - | [2] |

| Renieramycin T | H292 | Non-Small Cell Lung Cancer | - | [2] |

| Renieramycin T | A549 | Non-Small Cell Lung Cancer | 5.76 ± 0.23 | [3] |

| Renieramycin T | H23 | Non-Small Cell Lung Cancer | 2.93 ± 0.07 | [3] |

| Renieramycin T | H292 | Non-Small Cell Lung Cancer | 1.52 ± 0.05 | [3] |

| 5-O-acetyl-renieramycin T | H292 | Non-Small Cell Lung Cancer | 0.66 | [4] |

| 5-O-acetyl-renieramycin T | A549 | Non-Small Cell Lung Cancer | 33.24 | [4] |

| 5-O-acetyl-renieramycin T | H23 | Non-Small Cell Lung Cancer | 33.77 | [4] |

| Renieramycin T Derivative (DH_22) | A549 | Non-Small Cell Lung Cancer | 13.27 ± 0.66 | [5] |

| Renieramycin T Derivative (DH_32) | A549 | Non-Small Cell Lung Cancer | 4.06 ± 0.24 | [3][6] |

| Renieramycin T Derivative (DH_32) | H23 | Non-Small Cell Lung Cancer | 2.07 ± 0.11 | [3][6] |

| Renieramycin T Derivative (DH_32) | H292 | Non-Small Cell Lung Cancer | 1.46 ± 0.06 | [3][6] |

| 5-O-(4′-pyridinecarbonyl) renieramycin T (11) | H292 | Non-Small Cell Lung Cancer | 0.03527 ± 0.00109 | [7] |

| 5-O-(4′-pyridinecarbonyl) renieramycin T (11) | H460 | Non-Small Cell Lung Cancer | 0.03477 ± 0.00219 | [7] |

| 5-O-(3-propanoyl) ester of renieramycin T (3b) | H292 | Non-Small Cell Lung Cancer | 0.03344 | [8] |

| 5-O-(3-propanoyl) ester of renieramycin T (3b) | H460 | Non-Small Cell Lung Cancer | 0.03388 | [8] |

| Renieramycin T Right-Half Analog (DH_31) | H292 | Non-Small Cell Lung Cancer | 5.54 ± 1.04 | [9] |

| Renieramycin T Right-Half Analog (DH_31) | H460 | Non-Small Cell Lung Cancer | 2.9 ± 0.58 | [9] |

Table 1: Cytotoxicity of this compound and its Derivatives in Non-Small Cell Lung Cancer Cell Lines. This table summarizes the IC50 values of various this compound compounds against different NSCLC cell lines, demonstrating their potent anticancer activity.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Renieramycin M | MCF-7 | Breast Cancer | 6.0 ± 0.5 | [10] |

Table 2: Cytotoxicity of Renieramycin M in Breast Cancer. This table highlights the nanomolar potency of Renieramycin M against the MCF-7 breast cancer cell line.

Core Anticancer Mechanisms of Action

This compound and its derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting key cell survival pathways. The principal mechanisms identified are:

-

Induction of p53-Dependent Apoptosis: Several renieramycin compounds, including Renieramycin M, have been shown to activate the tumor suppressor protein p53.[1][8] Activated p53 then transcriptionally upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, tipping the cellular balance towards apoptosis.

-

Inhibition of the PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Some studies suggest that the broader class of marine-derived anticancer compounds can inhibit this pathway, leading to decreased cell viability. While direct evidence for this compound is still emerging, its structural similarity to other PI3K/Akt inhibitors makes this a plausible mechanism.

-

Degradation of Mcl-1, an Anti-Apoptotic Protein: Renieramycin T has been demonstrated to directly target and induce the proteasomal degradation of Myeloid cell leukemia-1 (Mcl-1).[4] Mcl-1 is a key anti-apoptotic protein of the Bcl-2 family, and its degradation releases pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway.

Key Signaling Pathways

The anticancer activity of this compound metabolites is intricately linked to their ability to modulate critical intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Figure 1: p53-Dependent Apoptotic Pathway. this compound metabolites activate p53, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1, ultimately inducing apoptosis.

Figure 2: PI3K/Akt Signaling Pathway. this compound metabolites are hypothesized to inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation.

Figure 3: Mcl-1 Degradation Pathway. Renieramycin T induces the ubiquitin-proteasome-mediated degradation of the anti-apoptotic protein Mcl-1, leading to the activation of pro-apoptotic Bak and subsequent apoptosis.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anticancer properties of this compound metabolites, this section provides detailed protocols for the key assays cited in the literature.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Mcl-1, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound and its derivatives from marine sponges represent a promising class of anticancer compounds with potent activity against various cancer cell lines, particularly non-small cell lung cancer. Their multifaceted mechanism of action, involving the induction of p53-dependent apoptosis, potential inhibition of the PI3K/Akt pathway, and targeted degradation of the Mcl-1 anti-apoptotic protein, underscores their therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of these marine natural products into effective cancer therapies. Future studies should focus on elucidating the precise molecular interactions of this compound metabolites with their targets, optimizing their structure-activity relationships for enhanced efficacy and reduced toxicity, and evaluating their in vivo anticancer effects in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Biological Function of Renierone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renierone, a marine-derived isoquinolinequinone, has garnered significant attention within the scientific community for its potent biological activities. Isolated from marine sponges of the Reniera genus, this natural product has demonstrated promising anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, biological functions, and underlying mechanisms of action of this compound, with a focus on its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a member of the isoquinolinequinone family of natural products, characterized by a core isoquinoline ring system fused to a quinone moiety.

Chemical Formula: C₁₇H₁₇NO₅[1]

Molecular Weight: 315.32 g/mol [1]

Physical Properties:

Biological Function and Mechanism of Action

This compound and its derivatives have exhibited significant cytotoxic and antimicrobial effects. While specific quantitative data for this compound is limited in the initial search, the activities of closely related compounds provide strong indications of its potential.

Anticancer Activity

The anticancer properties of this compound and its analogs, such as Renieramycin M, are attributed to their ability to induce apoptosis in cancer cells. The proposed mechanisms of action involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Signaling Pathways Implicated in Anticancer Activity:

-

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. The related compound Rhein has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets.[3][4] This inhibition is believed to be a key mechanism through which this compound-like compounds induce apoptosis in cancer cells.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Rhein has been observed to modulate the MAPK pathway, affecting the phosphorylation of key kinases like ERK and JNK.[5][6][7][8] By interfering with this pathway, this compound may disrupt cancer cell signaling and promote cell death.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of the NF-κB signaling pathway has been observed with related compounds, suggesting that this compound may exert its anticancer effects in part by suppressing NF-κB activation.[9][10][11]

The following diagram illustrates the potential interplay of these pathways in the anticancer activity of this compound.

Antimicrobial Activity

This compound and its analogs have demonstrated activity against various bacterial and fungal strains. The quinone moiety present in the structure of this compound is a common feature in many natural antimicrobial compounds and is believed to contribute to its activity. The precise mechanism of its antimicrobial action is still under investigation but may involve the generation of reactive oxygen species (ROS), inhibition of essential enzymes, or disruption of the microbial cell membrane.

Quantitative Biological Data

While specific IC₅₀ and MIC values for this compound were not available in the initial search, the following tables summarize the data found for closely related compounds to provide a comparative context for its potential potency.

Table 1: Anticancer Activity of this compound-Related Compounds

| Compound | Cell Line | IC₅₀ | Reference |

| Renieramycin M | MCF-7 (Breast Cancer) | 6.0 ± 0.5 nM | [12] |

| Renieramycin M | H460 (Lung Cancer) | Not specified | [12] |

| Rhein | Various Cancer Cells | Varies | [3] |

| Synthetic Renieramycin T analog | DU145 (Prostate Cancer) | 11.9 nM | [13] |

| Synthetic Renieramycin T analog | HCT116 (Colorectal Cancer) | 12.5 nM | [13] |

Table 2: Antimicrobial Activity of this compound-Related Compounds

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Royleanone Derivatives | Enterococcus spp. | 0.98 - 3.91 | [14] |

| Royleanone Derivatives | Staphylococcus spp. | 3.91 - 15.63 | [14] |

| Neoisoshinanolone | Various Bacteria & Fungi | 50 - 100 | [15] |

| 1-Epineo-isoshinanolone | Various Bacteria & Fungi | 12.5 - 25 | [15] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide standardized methodologies for key assays used to evaluate the biological activity of compounds like this compound.

Synthesis of this compound

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (a known antimicrobial agent)

-

Negative control (broth medium only)

-

Growth control (broth with inoculum, no compound)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions, as well as to the growth control well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[17]

Conclusion and Future Directions

This compound is a promising marine natural product with significant potential for development as an anticancer and antimicrobial agent. Its mechanism of action appears to involve the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation. Further research is warranted to fully elucidate its chemical structure, delineate its precise mechanisms of action, and establish a comprehensive profile of its biological activity. Specifically, future studies should focus on:

-

Obtaining a definitive, high-resolution chemical structure of this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ and MIC values of this compound against a broad panel of cancer cell lines and microbial pathogens.

-

Elucidating the detailed molecular targets and signaling pathways directly affected by this compound.

-

Developing and optimizing a scalable synthetic route for this compound and its analogs to facilitate further preclinical and clinical development.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its therapeutic potential.

References

- 1. This compound | CAS#:73777-65-8 | Chemsrc [chemsrc.com]

- 2. This compound | 73777-65-8 [amp.chemicalbook.com]

- 3. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neferine induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MAPK kinase signaling pathways suppressed renal cell carcinoma growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of milrinone on the inflammatory response and NF-kB activation in renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Factor κB Signaling and Its Related Non-coding RNAs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro antimicrobial activity of royleanone derivatives against Gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activities of neo- and 1-epineo-isoshinanolones from Plumbago zeylanica roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. youtube.com [youtube.com]

The Discovery and Isolation of Renierone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of renierone, an antimicrobial isoquinoline quinone derived from marine sponges of the Reniera species. This compound has attracted scientific interest due to its biological activity. This document details the initial discovery, outlines a probable isolation and purification workflow based on established methods for marine natural products, and presents available spectroscopic and bioactivity data. The guide is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound and its analogs.

Introduction

Marine sponges of the genus Reniera are known to be a rich source of unique secondary metabolites with diverse biological activities. Among these compounds is this compound, an isoquinoline quinone that has demonstrated notable antimicrobial properties. First reported in 1979, the structure and initial bioactivity of this compound have laid the groundwork for further investigation into its therapeutic potential. This document consolidates the available scientific information regarding the discovery and isolation of this intriguing marine natural product.

Discovery of this compound

This compound was first isolated from an unidentified species of the marine sponge Reniera, collected at Isla Grande, Mexico. The discovery was the result of a search for antimicrobial compounds from marine organisms. The initial report by McIntyre, Faulkner, Van Engen, and Clardy in 1979 detailed the structure elucidation of this compound, which was determined to be an isoquinoline quinone.[1][2][3][4][5] This structural class of compounds is of significant interest due to the prevalence of quinone moieties in biologically active natural products.

Experimental Protocols: Isolation and Purification of this compound

While the explicit, step-by-step protocol from the original 1979 publication is not fully detailed in publicly accessible literature, a probable workflow can be constructed based on standard methodologies for the isolation of marine natural products from that period. The following represents a likely experimental approach.

Collection and Extraction of Sponge Material

-

Collection: Specimens of Reniera sp. sponge are collected from their marine habitat.

-

Extraction: The collected sponge material is typically frozen or immediately extracted to prevent degradation of the secondary metabolites. A common procedure involves the maceration of the sponge tissue and extraction with a polar solvent such as methanol (MeOH) or a mixture of methanol and dichloromethane (CH₂Cl₂). This process is usually repeated multiple times to ensure exhaustive extraction of the target compounds.

Solvent Partitioning

The crude extract, a complex mixture of various compounds, is then subjected to solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the aqueous methanol extract against a series of organic solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar compound, would be expected to partition into the ethyl acetate or a similarly polar organic fraction.

Chromatographic Purification

The bioactive fraction (e.g., the ethyl acetate fraction) is then further purified using a combination of chromatographic techniques.

-

Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography: The crude fraction is often first subjected to VLC or flash column chromatography on silica gel.[6] Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are then subjected to further purification using PTLC or HPLC to yield the pure compound.[6]

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Data | Reference(s) |

| Molecular Formula | C₁₁H₉NO₄ | [2] |

| Appearance | Not explicitly stated, but related compounds are often colored crystalline solids. | |

| Spectroscopic Data | ||

| ¹H NMR, ¹³C NMR | Data used for initial structure elucidation. Specific chemical shifts are not detailed in available sources. | [7][8] |

| Infrared (IR) Spectroscopy | Would likely show characteristic peaks for carbonyl (C=O) and aromatic functionalities. Specific wavenumbers are not detailed in available sources. | [9][7][8] |

| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation pattern. | [7][8] |

Antimicrobial Activity of this compound

This compound was initially identified due to its antimicrobial properties.[1][2][3][4][5] While the original publication established this activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a broad panel of microorganisms are not detailed in the reviewed literature. The determination of MIC is a standard method to quantify the in vitro effectiveness of an antimicrobial agent.[10][11][12][13]

Mandatory Visualization

Logical Workflow for the Isolation of this compound

The following diagram illustrates the logical workflow for the isolation of this compound from Reniera species, as inferred from standard practices in marine natural product chemistry.

Caption: A logical workflow for the isolation and purification of this compound.

Conclusion

This compound stands as a significant discovery in the field of marine natural products, demonstrating the potential of Reniera sponges as a source of novel bioactive compounds. While the foundational work in the late 1970s established its structure and antimicrobial activity, there remains a need for more detailed, publicly available data regarding its isolation yield, comprehensive spectroscopic characterization, and a broader evaluation of its biological activity, including its mechanism of action and potential effects on cellular signaling pathways. This guide serves to consolidate the existing knowledge and provide a framework for future research endeavors aimed at unlocking the full therapeutic potential of this compound.

References

- 1. The Search for Antiparasitic Agents from Marine Animals [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activities of marine sponges from French Polynesia and Brittany | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. Antibacterial and antibiofilm activities of zingerone and niosomal zingerone against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.com [idexx.com]

- 12. idexx.dk [idexx.dk]

- 13. mdpi.com [mdpi.com]

Renierone and Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of renierone and its derivatives, a promising class of marine alkaloids with significant therapeutic potential, particularly in oncology. The term "this compound" is often associated with the broader family of "renieramycins," tetrahydroisoquinoline alkaloids isolated from marine sponges, including those of the Reniera and Xestospongia genera. This document details their mechanism of action, summarizes their cytotoxic efficacy, outlines key experimental protocols for their evaluation, and presents visual workflows and signaling pathways to support further research and development.

Mechanism of Action: Induction of Apoptosis

Renieramycin derivatives primarily exert their anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. A key mechanism involves the targeted degradation of anti-apoptotic proteins, which are often overexpressed in malignant cells, allowing them to evade cell death.

1.1. Targeting the Mcl-1 Anti-Apoptotic Protein

Renieramycin T (RT), a well-studied derivative, has been shown to induce apoptosis in lung cancer cells by promoting the degradation of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] The mechanism involves the activation of the p53 tumor suppressor protein and subsequent ubiquitin-proteasomal degradation of Mcl-1.[1][3]

Normally, Mcl-1 sequesters the pro-apoptotic protein Bak, preventing it from initiating the apoptotic cascade. By triggering Mcl-1 degradation, Renieramycin T releases Bak, which then oligomerizes in the mitochondrial outer membrane.[4] This leads to the release of cytochrome c into the cytoplasm, activating caspases-9 and -3, and ultimately executing the apoptotic program.[1][2]

References

- 1. Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation: A New Insight in the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation: A New Insight in the Mechanism of Action | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

In Vitro Cytotoxic Effects of Renierone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renierone, a bistetrahydroisoquinolinequinone alkaloid originally isolated from marine sponges of the Haliclona genus, has garnered significant interest in the field of oncology for its potent cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its cytotoxic efficacy, induction of apoptosis, and cell cycle alterations. Detailed experimental protocols and a summary of the key signaling pathways involved are presented to facilitate further research and drug development efforts.

Data Presentation: Cytotoxic and Apoptotic Effects of this compound and Its Derivatives

The cytotoxic potential of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound and its related compounds on various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Citation |

| This compound | P388 (Murine Leukemia) | Not Specified | 0.03 | |

| This compound | A549 (Human Lung Carcinoma) | Not Specified | 0.83 | |

| This compound | HCT-8 (Human Colon Adenocarcinoma) | Not Specified | 0.58 | |

| This compound | MDAMB-231 (Human Breast Adenocarcinoma) | Not Specified | 0.72 | |

| DH_22 (Renieramycin T derivative) | A549 (Human Lung Carcinoma) | MTT Assay | 13.27 ± 0.66 | [1] |

| Compound | Cancer Cell Line | Treatment Concentration (µM) | Percentage of Early Apoptotic Cells | Citation |

| Renieramycin T | H460 (Human Lung Cancer) | 1 | 19.08% | [2] |

| Renieramycin T | H460 (Human Lung Cancer) | 5 | 49.90% | [2] |

| Renieramycin T | H460 (Human Lung Cancer) | 10 | 58.41% | [2] |

| Renieramycin T | H460 (Human Lung Cancer) | 25 | 57.60% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used to assess the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specific duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates into the DNA double helix. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

Experimental Workflow for Investigating this compound's Cytotoxicity

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's anticancer properties.

References

The Role of Renierone and Its Derivatives in Inducing Apoptosis in Tumor Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renierone, a tetrahydroisoquinoline alkaloid derived from marine sponges, and its synthetic derivatives have emerged as potent inducers of apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pro-apoptotic effects of this compound compounds. It details the key signaling pathways involved, presents quantitative data on their cytotoxic and apoptotic activities, and provides comprehensive protocols for the essential experimental assays used in this field of research. The information is intended to serve as a valuable resource for researchers and professionals in oncology and drug development.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably. Consequently, therapeutic strategies aimed at restoring the apoptotic machinery in cancer cells are of significant interest. This compound and its analogues have demonstrated promising anticancer properties by effectively triggering programmed cell death. This document synthesizes the current understanding of their mechanism of action, focusing on the signaling cascades they modulate to exert their cytotoxic effects.

Core Mechanism of Action: Induction of Apoptosis

This compound and its derivatives induce apoptosis in tumor cells through a multi-faceted approach that primarily involves the activation of the intrinsic apoptotic pathway. Key molecular events include the upregulation of the tumor suppressor protein p53, modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, and subsequent activation of the caspase cascade. A significant mechanism for some renieramycin compounds is the targeted degradation of the anti-apoptotic protein Mcl-1.

Signaling Pathways

The pro-apoptotic signaling cascade initiated by this compound derivatives can be summarized as follows:

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Data on Biological Activity

The cytotoxic and pro-apoptotic effects of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and apoptosis induction data for key compounds in various cancer cell lines.

Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Renieramycin T | H460 | NSCLC | 0.035 | [1] |

| Renieramycin T | H292 | NSCLC | 0.034 | [1] |

| Renieramycin T | H23 | NSCLC | 2.93 ± 0.07 | [2][3] |

| Renieramycin T | A549 | NSCLC | 5.76 ± 0.23 | [2][3] |

| Renieramycin T | BEAS-2B | Normal Bronchial | 1.18 ± 0.02 | [2] |

| DH_22 | A549 | NSCLC | 13.27 ± 0.66 | [4][5] |

| DH_32 | A549 | NSCLC | 4.06 ± 0.24 | [2][3] |

| DH_32 | H23 | NSCLC | 2.07 ± 0.11 | [2][3] |

| DH_32 | H292 | NSCLC | 1.46 ± 0.06 | [2][3] |

| DH_32 | BEAS-2B | Normal Bronchial | 5.06 ± 0.22 | [2] |

| 5-O-(3-propanoyl) ester of Renieramycin T (3b) | H292 | NSCLC | 0.033 | [1][6] |

| 5-O-(3-propanoyl) ester of Renieramycin T (3b) | H460 | NSCLC | 0.034 | [1][6] |

Table 2: Apoptosis Induction by this compound Derivatives

| Compound | Cell Line | Concentration (µM) | Apoptosis (%) | Assay | Citation |

| Renieramycin T | H460 | 1 | 19.08 | Annexin V-FITC/PI | [7] |

| Renieramycin T | H460 | 5 | 49.90 | Annexin V-FITC/PI | [7] |

| Renieramycin T | H460 | 10 | 58.41 | Annexin V-FITC/PI | [7] |

| Renieramycin T | H460 | 25 | 57.60 | Annexin V-FITC/PI | [7] |

| DH_22 | A549 | 10 | ~30 (Early & Late) | Annexin V-FITC/PI | [4] |

| DH_32 | NSCLCs | 0.5 | Higher than Renieramycin T | Hoechst 33342/PI | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the key assays used to evaluate the pro-apoptotic effects of this compound compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for MTT cell viability assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the this compound compound.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caption: Workflow for Annexin V/PI apoptosis assay.

Nuclear Morphology Assessment by Hoechst 33342 and PI Staining

This fluorescence microscopy-based method assesses apoptosis by observing changes in nuclear morphology.[13][14]

Materials:

-

Hoechst 33342 solution

-

Propidium Iodide (PI) solution

-

PBS

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips or in chamber slides and treat with the this compound compound.

-

Wash the cells with PBS.

-

Incubate the cells with Hoechst 33342 and PI solution for 10-15 minutes at 37°C.

-

Wash the cells again with PBS.

-

Observe the cells under a fluorescence microscope. Live cells will have blue, uniformly stained nuclei. Early apoptotic cells will show bright blue, condensed, or fragmented nuclei. Late apoptotic/necrotic cells will have red-stained nuclei.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[15][16]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, -Bax, -Bcl-2, -Mcl-1, -cleaved caspase-3, -PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the this compound compound, then lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its derivatives represent a promising class of compounds for cancer therapy due to their potent ability to induce apoptosis in tumor cells. Their mechanism of action, centered on the activation of the p53 pathway and modulation of Bcl-2 family proteins, offers multiple avenues for therapeutic intervention. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers working to further elucidate the anticancer potential of these marine natural products and their synthetic analogues. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Semisynthesis of 5-O-ester derivatives of renieramycin T and their cytotoxicity against non-small-cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation: A New Insight in the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchhub.com [researchhub.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. genscript.com [genscript.com]

- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 16. bio-rad.com [bio-rad.com]

Exploring the Enigmatic Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Renierone in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renierone, a simple isoquinolinequinone alkaloid isolated from marine sponges of the subgenus Reniera, has garnered significant interest due to its potent antimicrobial and cytotoxic activities. Despite its promising pharmacological profile, the biosynthetic pathway responsible for its production within the sponge holobiont remains uncharted territory. This technical guide synthesizes the current understanding of isoquinoline alkaloid biosynthesis from other biological systems to propose a hypothetical pathway for this compound. It further outlines detailed experimental protocols and data presentation frameworks to guide future research aimed at elucidating this enigmatic metabolic route. The successful mapping of this pathway will not only provide profound insights into the chemical ecology of marine sponges but also pave the way for biotechnological production of this compound and its analogs for therapeutic applications.

Introduction: The Intrigue of this compound

Marine sponges are prolific producers of a vast array of structurally diverse and biologically active secondary metabolites. Among these, alkaloids represent a significant class of compounds with promising pharmaceutical potential. This compound, a member of the isoquinolinequinone group of alkaloids, is characteristically found in sponges of the subgenus Reniera. Its chemical structure, featuring a 7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione core, underpins its significant biological activities, including cytotoxicity against various cancer cell lines and antimicrobial effects. The limited availability of this compound from its natural source necessitates the exploration of alternative production methods, for which a thorough understanding of its biosynthesis is a prerequisite. This guide aims to provide a foundational framework for researchers venturing into the investigation of the this compound biosynthetic pathway.

A Proposed Biosynthetic Pathway for this compound

In the absence of direct experimental evidence for the biosynthesis of this compound, we propose a hypothetical pathway based on established principles of isoquinoline alkaloid formation in other organisms, such as plants and bacteria. The biosynthesis of the isoquinoline scaffold typically originates from aromatic amino acids. While tyrosine is the most common precursor, the biosynthesis of the structurally related isoquinolinequinone alkaloid mansouramycin D in Streptomyces has been shown to proceed via a tryptophan-derived pathway. Given the structural simplicity of this compound, a pathway originating from a common amino acid is highly plausible.

Our proposed pathway initiates with the amino acid L-Tyrosine . The key steps are outlined below:

-

Decarboxylation and Oxidation: L-Tyrosine undergoes decarboxylation to yield tyramine. Subsequent oxidation and methylation could lead to a key dopamine-like intermediate.

-

Formation of the Isoquinoline Core: The core isoquinoline scaffold is likely formed through a Pictet-Spengler reaction. This involves the condensation of a phenylethylamine derivative (derived from tyrosine) with a short-chain aldehyde or ketone.

-

Oxidative and Tailoring Steps: A series of post-Pictet-Spengler modifications, including hydroxylations, methylations, and ultimately oxidation to the quinone, are necessary to arrive at the final this compound structure. The order and specific nature of these tailoring steps remain to be elucidated.

The proposed enzymatic machinery would likely involve:

-

Aromatic amino acid decarboxylases (AAADs)

-

Monoamine oxidases (MAOs) or similar oxidative enzymes

-

Pictet-Spenglerases or enzymes with similar cyclization activity

-

Cytochrome P450 monooxygenases for hydroxylations

-

Methyltransferases (O- and N-methyltransferases)

-

Oxidoreductases for the final quinone formation

The following diagram illustrates this hypothetical biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

To validate and refine the proposed biosynthetic pathway, a series of targeted experiments are required. The following protocols provide a general framework for these investigations.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product.

Objective: To identify the primary metabolic precursors of this compound.

Methodology:

-

Precursor Selection: Based on the hypothetical pathway, select potential precursors such as ¹³C- or ¹⁵N-labeled L-tyrosine, L-DOPA, and acetate.

-

Sponge Incubation:

-

Collect fresh specimens of a this compound-producing sponge (e.g., Reniera sp.).

-

Fragment the sponge into smaller explants and maintain them in a controlled aquarium environment with filtered seawater.

-

Introduce the isotopically labeled precursor into the seawater at a predetermined concentration.

-

Incubate the sponge explants for a defined period (e.g., 24, 48, 72 hours).

-

Include a control group without the labeled precursor.

-

-

Extraction and Purification:

-

After incubation, harvest the sponge tissue and perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate the secondary metabolites.

-

Purify this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

-

Analysis:

-

Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of ¹³C labels.

-

Utilize High-Resolution Mass Spectrometry (HRMS) to determine the incorporation of both ¹³C and ¹⁵N isotopes by observing the mass shift in the molecular ion peak.

-

-

Data Interpretation: Compare the labeling patterns in the experimental group with the control group to confirm the incorporation of the precursor and to deduce the biosynthetic assembly.

The following diagram outlines the general workflow for isotopic labeling experiments.

Enzyme Assays

Once key intermediates are identified, in vitro enzyme assays can be performed to characterize the specific enzymes involved in the pathway.

Objective: To identify and characterize the enzymes responsible for the key biosynthetic steps.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh or frozen sponge tissue in a suitable buffer to prepare a crude protein extract.

-

Perform protein fractionation (e.g., through ammonium sulfate precipitation or size-exclusion chromatography) to partially purify the enzymes.

-

-

Substrate Synthesis: Synthesize the proposed intermediates of the this compound pathway.

-

In Vitro Reaction:

-

Incubate the partially purified enzyme fraction with the synthesized substrate and any necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).

-

Run a control reaction without the enzyme or substrate.

-

-

Product Detection:

-

After a set incubation time, quench the reaction and extract the products.

-

Analyze the reaction mixture using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

-

-

Enzyme Identification: If enzymatic activity is confirmed, further purification and proteomic analysis (e.g., mass spectrometry-based protein identification) can be used to identify the specific enzyme.

Data Presentation

To facilitate the comparison and interpretation of experimental data, all quantitative results should be summarized in clearly structured tables.

Table 1: Precursor Incorporation Analysis

This table should be used to summarize the results from isotopic labeling studies.

| Labeled Precursor | Concentration (µM) | Incubation Time (h) | Isotope | % Incorporation (NMR) | Mass Shift (HRMS) |

| [U-¹³C]-L-Tyrosine | 50 | 48 | ¹³C | ||

| [¹⁵N]-L-Tyrosine | 50 | 48 | ¹⁵N | N/A | |

| [1,2-¹³C₂]-Acetate | 100 | 48 | ¹³C | ||

| Control | 0 | 48 | N/A | 0 | 0 |

Table 2: Enzyme Activity Assays

This table should be used to present the data from in vitro enzyme assays.

| Enzyme Fraction | Substrate | Co-factor(s) | Product Detected | Conversion Rate (%) | Specific Activity (nmol/mg/min) |

| Crude Extract | Tyramine | NADPH | Dopamine derivative | ||

| F1 (0-30% (NH₄)₂SO₄) | Tetrahydroisoquinoline Intermediate | NADPH, SAM | Modified Core | ||

| F2 (30-60% (NH₄)₂SO₄) | Modified Core | O₂ | This compound | ||

| Boiled Control | Tyramine | NADPH | None | 0 | 0 |

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a challenging but crucial endeavor. The hypothetical pathway and experimental frameworks presented in this guide provide a robust starting point for researchers. Successful characterization of this pathway will not only be a significant contribution to the field of marine natural product biosynthesis but will also enable the use of synthetic biology approaches to produce this compound and novel analogs. Future work should also focus on exploring the role of symbiotic microorganisms in this compound production, as they are often the true producers of bioactive compounds found in sponges. The integration of genomic and metabolomic data will be instrumental in identifying the gene clusters responsible for this compound biosynthesis.

Methodological & Application

Application Notes and Protocols for the Synthesis of Renierone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Renierone derivatives. Renierones and their related compounds, such as Renieramycins, are marine-derived bis-tetrahydroisoquinolinequinone alkaloids known for their potent cytotoxic activities against various cancer cell lines. Chemical modification of the core structure has been shown to significantly enhance this biological activity, making these derivatives promising candidates for further drug development. These notes focus on ester derivatives, which have demonstrated substantially improved anticancer effects, particularly against non-small-cell lung cancer (NSCLC).

Application Note 1: Semisynthesis of this compound Ester Derivatives

The primary strategy for enhancing the biological activity of this compound natural products involves the semisynthesis of derivatives, most commonly through esterification at available hydroxyl groups. The C-5 and C-22 positions are frequent targets for modification. Attaching various acyl groups, especially those containing nitrogen-heterocyclic rings like pyridine, has been shown to dramatically increase cytotoxic potency.

A common and effective method for this transformation is the Steglich esterification , which is a mild reaction suitable for complex natural products. This reaction uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method allows for the efficient formation of an ester bond between the this compound core and the desired carboxylic acid.

Experimental Workflow

The overall process for generating and evaluating novel this compound derivatives follows a structured workflow from synthesis to biological validation.

Caption: A typical workflow from synthesis to lead compound identification.

Application Note 2: Enhanced Cytotoxic Activity of this compound Derivatives

Quantitative analysis of derivative activity is crucial for establishing structure-activity relationships (SAR). Cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The data below summarizes the enhanced cytotoxicity of various semisynthesized this compound derivatives compared to their parent compounds and standard chemotherapeutic agents like doxorubicin.

Quantitative Data: Cytotoxicity (IC₅₀)

| Compound/Derivative | Modification | Target Cell Line | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Fold Improvement (vs. Parent) |

| Renieramycin M (Parent) | - | H292 | 24.56 | Doxorubicin | ~200-300 | - |

| Derivative 5a | 22-O-(N-Boc-l-glycine) ester | H292 | 3.56 | Renieramycin M | 24.56 | ~7x |

| Jorunnamycin A (Parent) | - | H292 | 217.43 | Renieramycin M | 24.56 | - |

| Derivative 6a | 22-O-(4-pyridinecarbonyl) ester | H292 | 1.1 | Jorunnamycin A | 217.43 | ~197x |

| Derivative 6a | 22-O-(4-pyridinecarbonyl) ester | H460 | 1.6 | Jorunnamycin A | - | - |

| Renieramycin T (Parent) | - | H290 | ~70 | Doxorubicin | ~35 | - |

| Derivative 11 | 5-O-(4′-pyridinecarbonyl) ester | H290 | 35.27 | Renieramycin T | ~70 | ~2x |

| Derivative 11 | 5-O-(4′-pyridinecarbonyl) ester | H460 | 34.77 | Renieramycin T | - | - |

| Derivative 3b | 5-O-(3-propanoyl) ester | H292 | 33.44 | Renieramycin T | 72.85 | ~2.2x |

Data compiled from multiple studies.[1][2][3] H292, H460, H290 are non-small-cell lung cancer (NSCLC) cell lines.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural modifications that enhance cytotoxicity. Esterification, particularly with specific moieties, is a validated strategy for potency improvement.

Caption: Key structural modifications and their impact on cytotoxic activity.

Application Note 3: Mechanisms of Anticancer Activity

This compound derivatives exert their potent cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. Understanding these mechanisms is vital for targeted drug development. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways and interfere with key cell survival signals.

Key mechanisms include:

-

Activation of the p53 Pathway : Some derivatives increase the expression of the p53 tumor suppressor protein. Activated p53 then upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[4]

-

Induction of the Mitochondria-Dependent Pathway : The derivatives disrupt the balance of the Bcl-2 protein family, decreasing levels of anti-apoptotic members Mcl-1 and Bcl-2.[5][6] This shift leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and -3), executing apoptosis.[5]

-

Inhibition of the Akt Signaling Pathway : Certain derivatives, such as 5-O-(N-Boc-l-alanine)-renieramycin T, have been shown to bind to and inhibit the Akt protein.[7] The Akt pathway is a critical pro-survival pathway that promotes the stem-like characteristics of cancer cells. Its inhibition leads to the downregulation of cancer stem cell markers (e.g., CD133, Oct4, Nanog) and induces apoptosis.[7][8]

-

Promotion of β-Catenin Degradation : At least one derivative has been found to induce the degradation of β-catenin via the ubiquitin-proteasome pathway, which is crucial for inhibiting cancer stem cell formation.[1]

Caption: this compound derivatives induce apoptosis via multiple interconnected pathways.

Protocol 1: General Protocol for Semisynthesis of this compound Ester Derivatives (Steglich Esterification)

This protocol describes a general method for the esterification of a this compound parent compound at a hydroxyl group using a carboxylic acid, EDC as a coupling agent, and DMAP as a catalyst.

Materials:

-

This compound Parent Compound (e.g., Renieramycin M or T)

-

Carboxylic Acid of choice (1.5-2.0 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

-

Stir plate and magnetic stir bar

-

Purification supplies (Silica gel for column chromatography, HPLC system)

Procedure:

-

Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound parent compound (1.0 eq.).

-

Solvent Addition : Dissolve the starting material in a minimal amount of anhydrous DCM.

-

Reagent Addition : Add the carboxylic acid (1.5 eq.), EDC (1.5 eq.), and DMAP (0.2 eq.) to the reaction mixture sequentially.

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up :

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification : Purify the crude product using column chromatography on silica gel or by preparative HPLC to yield the desired ester derivative.

-

Characterization : Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Protocol for In Vitro Cytotoxicity MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ values of this compound derivatives on a cancer cell line.[9][10]

Materials:

-

Cancer cell line of interest (e.g., A549, H292)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

This compound derivatives dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding :

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment :

-

Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

-

-

MTT Addition :

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization :

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[11]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

-

-

Absorbance Measurement :

-

Read the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

-

References

- 1. Simplified Synthesis of Renieramycin T Derivatives to Target Cancer Stem Cells via β-Catenin Proteasomal Degradation in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells | In Vivo [iv.iiarjournals.org]

- 5. Bishydroquinone Renieramycin M Induces Apoptosis of Human Lung Cancer Cells Through a Mitochondria-dependent Pathway | Anticancer Research [ar.iiarjournals.org]

- 6. Renieramycin T Induces Lung Cancer Cell Apoptosis by Targeting Mcl-1 Degradation: A New Insight in the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Evaluating Renierone Efficacy Using Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for assessing the cytotoxic effects of Renierone, a marine-derived bicyclic diterpene, using the MTT and XTT colorimetric assays.

Introduction

This compound and its analogues have demonstrated significant cytotoxic activity against a range of cancer cell lines. The evaluation of this cytotoxicity is a critical step in the preclinical assessment of its potential as a therapeutic agent. The MTT and XTT assays are reliable, high-throughput methods for quantifying cell viability and proliferation in response to chemical compounds. These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The insoluble formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the XTT tetrazolium salt is reduced to a water-soluble orange formazan product.[2] This eliminates the need for a solubilization step, simplifying the protocol.[2]

Data Presentation: this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines, as determined by cytotoxicity assays.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | HTB-26 | Breast Cancer | 10 - 50 | [3] |

| This compound | PC-3 | Pancreatic Cancer | 10 - 50 | [3] |

| This compound | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |

| This compound | HCT116 | Colorectal Cancer | 22.4 | [3] |

| Compound 2 (this compound regioisomer) | HCT116 | Colorectal Cancer | 0.34 | [3] |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is adapted for a 96-well plate format.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Target cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-